Sodium;2-(5-methoxy-1H-indol-2-yl)acetate
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Overview
Description
Sodium;2-(5-methoxy-1H-indol-2-yl)acetate: is a chemical compound with the molecular formula C11H11NO3Na . It is a sodium salt derivative of 5-methoxyindole-2-acetic acid. This compound is known for its applications in various fields, including chemistry, biology, and medicine, due to its unique structural properties and reactivity.
Mechanism of Action
Target of Action
Indole derivatives, which sodium 2-(5-methoxy-1h-indol-2-yl)acetate is a part of, are known to play a significant role in cell biology .
Biochemical Pathways
Indole derivatives are known to be biologically active compounds used for the treatment of various disorders in the human body , suggesting that they may affect multiple biochemical pathways.
Biochemical Analysis
Biochemical Properties
Indole derivatives, to which this compound belongs, are known to interact with various enzymes, proteins, and other biomolecules . For instance, some indole derivatives have been found to bind to nuclear receptors that bind peroxisome proliferators such as hypolipidemic drugs and fatty acids .
Cellular Effects
Indole derivatives, including Sodium;2-(5-methoxy-1H-indol-2-yl)acetate, play a significant role in cell biology . They are used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body . They influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is thought to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound has a storage temperature of -10 degrees Celsius , suggesting that it may be stable under cold conditions.
Metabolic Pathways
Indole derivatives are known to be involved in various metabolic pathways .
Transport and Distribution
It is known that indole derivatives can interact with various transporters or binding proteins .
Subcellular Localization
It is known that indole derivatives can be directed to specific compartments or organelles based on certain targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium;2-(5-methoxy-1H-indol-2-yl)acetate typically involves the reaction of 5-methoxyindole-2-acetic acid with sodium hydroxide. The reaction is carried out in an aqueous medium, where the acid is neutralized by the base to form the sodium salt. The reaction conditions generally include:
Temperature: Room temperature
Solvent: Water
Reaction Time: Several hours to ensure complete neutralization
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves:
Reactants: 5-methoxyindole-2-acetic acid and sodium hydroxide
Equipment: Large-scale reactors with efficient mixing and temperature control
Purification: Filtration and drying to obtain the pure sodium salt
Chemical Reactions Analysis
Types of Reactions: Sodium;2-(5-methoxy-1H-indol-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The indole ring can be reduced under specific conditions to form dihydro derivatives.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the indole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C)
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst
Major Products:
Oxidation: 5-methoxyindole-2-carboxylic acid
Reduction: 5-methoxy-2,3-dihydroindole-2-acetic acid
Substitution: 5-bromo-2-(5-methoxy-1H-indol-2-yl)acetate
Scientific Research Applications
Chemistry:
Synthesis of Indole Derivatives: Used as a precursor in the synthesis of various indole-based compounds, which are important in pharmaceuticals and agrochemicals.
Biology:
Plant Growth Regulation: Acts as a plant growth regulator, similar to auxins, influencing cell elongation and division.
Medicine:
Drug Development: Investigated for its potential use in developing anti-inflammatory and anticancer agents due to its structural similarity to other bioactive indole derivatives.
Industry:
Chemical Intermediates: Used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Indole-3-acetic acid (IAA): A natural plant hormone with similar growth-regulating properties.
5-methoxyindole-3-acetic acid: Another indole derivative with similar structural features but different biological activity.
Indomethacin: A non-steroidal anti-inflammatory drug (NSAID) with a similar indole core but different functional groups.
Uniqueness: Sodium;2-(5-methoxy-1H-indol-2-yl)acetate is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. Its sodium salt form enhances its solubility and stability, making it suitable for various applications in research and industry.
Properties
IUPAC Name |
sodium;2-(5-methoxy-1H-indol-2-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3.Na/c1-15-9-2-3-10-7(5-9)4-8(12-10)6-11(13)14;/h2-5,12H,6H2,1H3,(H,13,14);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHYLSCAJCHORAT-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=C2)CC(=O)[O-].[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10NNaO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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